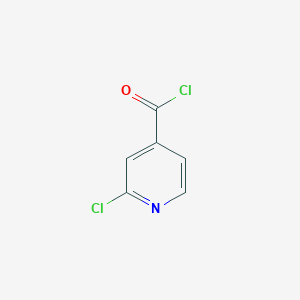

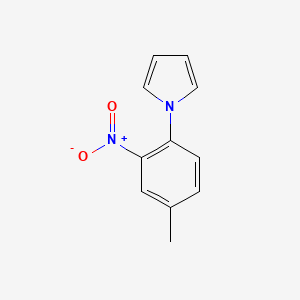

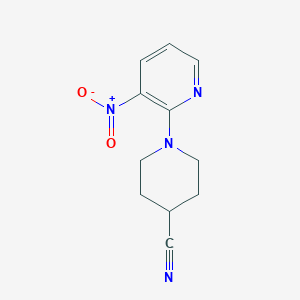

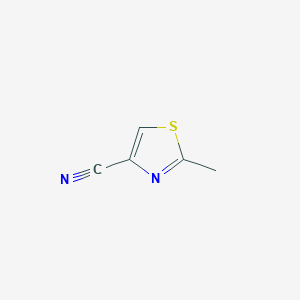

5-氨基-1-(4-氯苄基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (abbreviated as CCT) is a synthetic compound that has been used in a variety of scientific research applications. CCT has been studied for its potential to interact with a variety of proteins, particularly those involved in signal transduction pathways. CCT has been used in a variety of biochemical and physiological experiments and has been found to have a range of advantages and limitations for laboratory use.

科学研究应用

抗癌研究

该化合物在抗癌研究中显示出希望,特别是在开发新型抗增殖剂方面。 5-氨基吡唑衍生物具有类似的核结构,已被发现能抑制特定癌细胞系的生长 。该化合物中三唑环的存在表明它可能与多种生物靶点相互作用,从而抑制癌细胞增殖。

抗氧化性能

5-氨基吡唑衍生物的抗氧化能力已被探索,一些化合物表现出显著的自由基清除性能 。这表明5-氨基-1-(4-氯苄基)-1H-1,2,3-三唑-4-甲酰胺可以作为抗氧化剂的进一步研究候选物,这在减少与各种疾病相关的氧化应激方面至关重要。

抗炎应用

含有5-氨基吡唑部分的化合物已被设计用于干扰炎症 。5-氨基-1-(4-氯苄基)-1H-1,2,3-三唑-4-甲酰胺与这些分子的结构相似性表明其具有潜在的抗炎应用,这可能有利于治疗慢性炎症性疾病。

药代动力学和药物开发

5-氨基吡唑衍生物的药代动力学性质已通过计算机模拟计算,为其药物相似性和作为治疗剂的潜力提供了见解 。该化合物的结构可以类似地进行分析,以预测其在生物系统中的行为,从而帮助药物设计和开发。

血小板聚集抑制

一些5-氨基吡唑衍生物已显示出抑制血小板中活性氧(ROS)产生的能力 。这表明5-氨基-1-(4-氯苄基)-1H-1,2,3-三唑-4-甲酰胺可以作为开发抗血小板药物的先导化合物。

未来方向

The future directions for research on 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activities observed in related compounds, it may be of interest to explore its potential as a pharmaceutical agent . Additionally, the use of novel synthesis methods such as ultrasound-assisted reactions could be further explored .

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also interact with various biological targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . It is plausible that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide operates in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have favorable pharmacokinetic profiles , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also have desirable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also have diverse molecular and cellular effects.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds , suggesting that the same may be true for 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide.

属性

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYOKUBZSKOHLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384673 |

Source

|

| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132269-38-6 |

Source

|

| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)

![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)